molecular formula C20H18N4O4S B11198905 4-amino-N~5~-(1,3-benzodioxol-5-ylmethyl)-N~3~-benzyl-1,2-thiazole-3,5-dicarboxamide

4-amino-N~5~-(1,3-benzodioxol-5-ylmethyl)-N~3~-benzyl-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11198905
M. Wt: 410.4 g/mol
InChI Key: XVWQPZKFAWWZOH-UHFFFAOYSA-N
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Description

4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-BENZYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodioxole moiety, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-BENZYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C to yield 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced with lithium tetrahydroaluminate to obtain [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-BENZYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-BENZYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-BENZYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s benzodioxole moiety is known to interact with various enzymes and receptors, potentially leading to its biological effects. For example, it may inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N5-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N3-BENZYL-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

4-amino-5-N-(1,3-benzodioxol-5-ylmethyl)-3-N-benzyl-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C20H18N4O4S/c21-16-17(19(25)22-9-12-4-2-1-3-5-12)24-29-18(16)20(26)23-10-13-6-7-14-15(8-13)28-11-27-14/h1-8H,9-11,21H2,(H,22,25)(H,23,26)

InChI Key

XVWQPZKFAWWZOH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NS3)C(=O)NCC4=CC=CC=C4)N

Origin of Product

United States

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